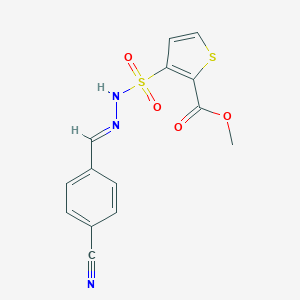
Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate, also known as MCTC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MCTC is a sulfonamide derivative that has been synthesized through a multistep reaction process.
Mecanismo De Acción
The mechanism of action of Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins involved in the growth and proliferation of cancer cells. Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate may also act by disrupting the cell membrane of bacteria, leading to their death.
Efectos Bioquímicos Y Fisiológicos
Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has been found to have biochemical and physiological effects on various cell types. It has been found to induce apoptosis in cancer cells by activating caspase enzymes. Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has also been found to inhibit the production of inflammatory cytokines in immune cells, leading to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various scientific research fields. However, Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate. One direction is to study its potential therapeutic applications in other scientific research fields, such as neurodegenerative diseases and autoimmune disorders. Another direction is to develop more efficient synthesis methods for Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate and its potential side effects.
In conclusion, Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate is a sulfonamide derivative that has shown potential therapeutic applications in various scientific research fields. Its synthesis method involves a multistep reaction process, and its mechanism of action is not fully understood. Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has biochemical and physiological effects on various cell types and has advantages and limitations for lab experiments. There are several future directions for the research on Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate, including studying its potential therapeutic applications in other scientific research fields and developing more efficient synthesis methods.
Métodos De Síntesis
Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate is synthesized through a multistep reaction process that involves the condensation of 4-cyanobenzaldehyde with thiosemicarbazide to form 4-((1-methyl-1H-imidazol-2-yl)methylene)-2-phenylthiosemicarbazide. This intermediate is then treated with methyl iodide to form methyl 2-(4-((1-methyl-1H-imidazol-2-yl)methylene)hydrazinyl)thiophene-3-carboxylate, which is further reacted with sodium sulfite to form Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate.
Aplicaciones Científicas De Investigación
Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has shown potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, anticancer, and antimicrobial activities. Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to possess antimicrobial activity against various bacterial strains.
Propiedades
Número CAS |
145865-80-1 |
|---|---|
Nombre del producto |
Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate |
Fórmula molecular |
C14H11N3O4S2 |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
methyl 3-[[(E)-(4-cyanophenyl)methylideneamino]sulfamoyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C14H11N3O4S2/c1-21-14(18)13-12(6-7-22-13)23(19,20)17-16-9-11-4-2-10(8-15)3-5-11/h2-7,9,17H,1H3/b16-9+ |
Clave InChI |
ZKJFOEZXXCOQFT-CXUHLZMHSA-N |
SMILES isomérico |
COC(=O)C1=C(C=CS1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)C#N |
SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NN=CC2=CC=C(C=C2)C#N |
SMILES canónico |
COC(=O)C1=C(C=CS1)S(=O)(=O)NN=CC2=CC=C(C=C2)C#N |
Sinónimos |
2-Thiophenecarboxylic acid, 3-((((4-cyanophenyl)methylene)hydrazino)su lfonyl)-, methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



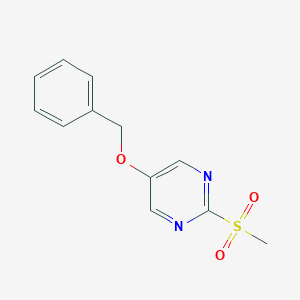
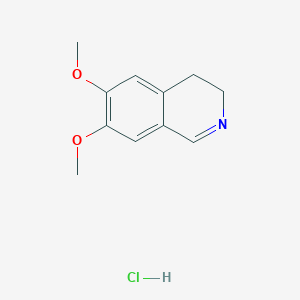
![(E)-But-2-enedioic acid;N-methyl-2-[(6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-yl)oxy]ethanamine](/img/structure/B142431.png)
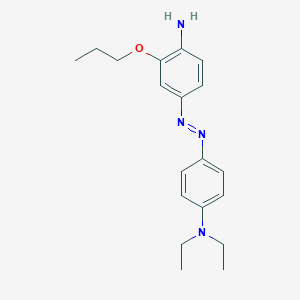
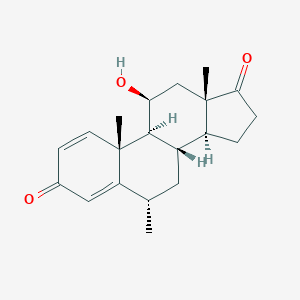
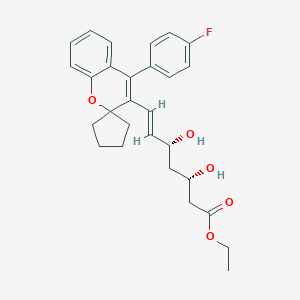
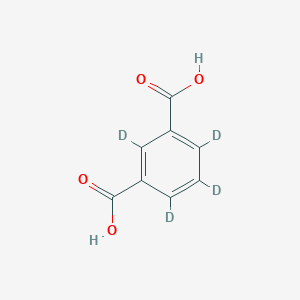
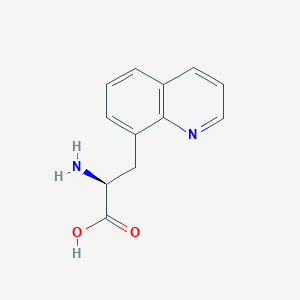
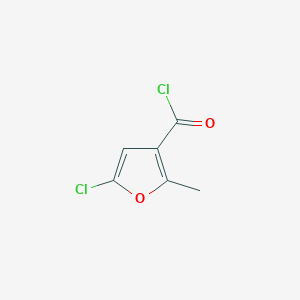
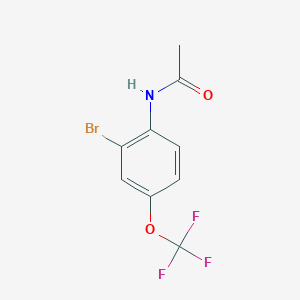
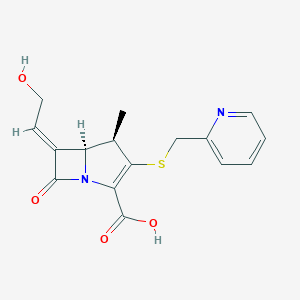
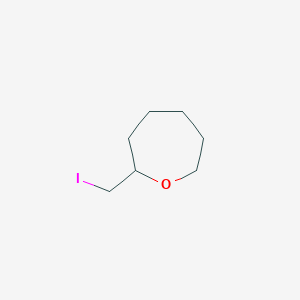
![7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-9-methoxy-](/img/structure/B142456.png)
